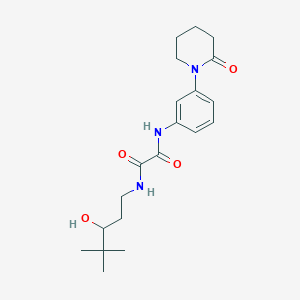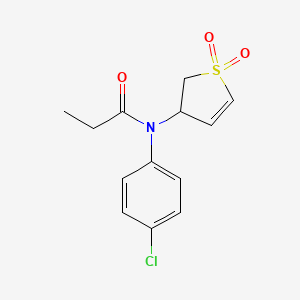
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)propanamide, commonly known as CPDT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CPDT is a member of the thienylpropanamide family, which has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
作用机制
The exact mechanism of action of CPDT is not fully understood, but it is believed to act by inhibiting the production of inflammatory cytokines and prostaglandins, as well as by modulating the activity of certain ion channels involved in pain signaling. CPDT has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
CPDT has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, leading to a reduction in inflammation and pain. Additionally, CPDT has been found to induce apoptosis in cancer cells, leading to their death. It has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
CPDT has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, it has been extensively studied and its properties are well understood, making it a reliable tool for investigating its potential applications. However, CPDT also has some limitations. Its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications. Additionally, further research is needed to fully understand its potential side effects and toxicity.
未来方向
There are several future directions for research on CPDT. One potential area of investigation is its potential use as an anticancer drug. Further studies are needed to determine its efficacy in different types of cancer and to optimize its use in combination with other drugs. Additionally, CPDT may have potential applications in the treatment of other inflammatory conditions such as autoimmune diseases. Further research is also needed to fully understand its mechanism of action and to optimize its use in different applications.
合成方法
CPDT can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 2,3-dihydrothiophene-1,1-dioxide in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography to obtain pure CPDT.
科学研究应用
CPDT has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions such as arthritis and neuropathic pain. Additionally, CPDT has been shown to exhibit antitumor activity, making it a promising candidate for the development of new anticancer drugs.
属性
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S/c1-2-13(16)15(11-5-3-10(14)4-6-11)12-7-8-19(17,18)9-12/h3-8,12H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRRAFQAZOKUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(3,4-dimethylphenyl)-2-(3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamido)thiophene-3-carboxylate](/img/structure/B2545115.png)
![ethyl 2-(2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate](/img/structure/B2545117.png)


![1-(4-Bromophenyl)-3-[(1-methyltriazole-4-carbonyl)amino]thiourea](/img/structure/B2545120.png)
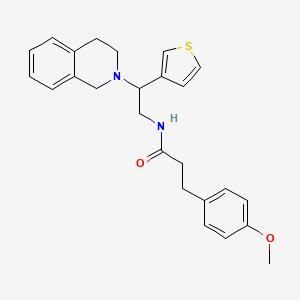
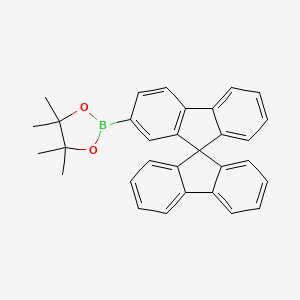
![N-benzhydryl-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2545124.png)
![N-cyano-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2545125.png)
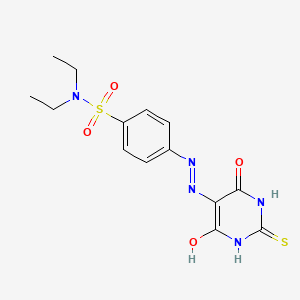

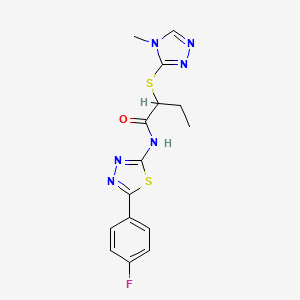
![3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2545136.png)
